REACTION_CXSMILES
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Cl[C:2]1[CH:11]=[N:10][C:9]2[CH2:8][CH2:7][CH2:6][CH2:5][C:4]=2[N:3]=1.[NH4+:12].[OH-]>[Cu].C(O)(C)C>[NH2:12][C:2]1[CH:11]=[N:10][C:9]2[CH2:8][CH2:7][CH2:6][CH2:5][C:4]=2[N:3]=1 |f:1.2|
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Name
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|
Quantity
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1.51 g
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Type
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reactant
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Smiles
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ClC1=NC=2CCCCC2N=C1
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Name
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|
Quantity
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10 mL
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Type
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reactant
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Smiles
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[NH4+].[OH-]
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Name
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copper
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Quantity
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300 mg
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Type
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catalyst
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Smiles
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[Cu]
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Name
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Quantity
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30 mL
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Type
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solvent
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Smiles
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C(C)(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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133 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The cooled mixture was filtered through celite
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Type
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WASH
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Details
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washed through the filter agent with H2O and hexanes
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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WASH
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Details
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the aqueous portion was washed (2×) with hexanes in order
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Type
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CUSTOM
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Details
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to remove unreacted
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Type
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EXTRACTION
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Details
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extracted with EtOAc (4×)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined EtOAc extracts were dried over sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
|
Name
|
|
Type
|
product
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Smiles
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NC1=NC=2CCCCC2N=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |